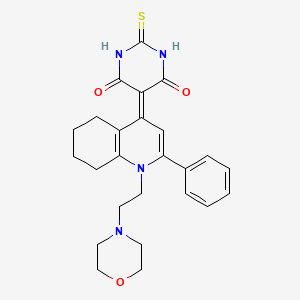
5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and characterization of complex organic compounds, including derivatives of dihydropyrimidine and tetrahydroquinoline, are of significant interest in organic chemistry due to their potential applications in medicinal chemistry and material sciences. These compounds often exhibit a wide range of biological activities and are studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simple precursors to achieve the desired structure. For instance, cyclocondensation reactions, nucleophilic substitutions, and condensation reactions are commonly employed strategies. The synthesis of new derivatives of morpholine and tetrahydroquinoline involves reacting specific precursors under controlled conditions, often involving catalysts or specific reagents to promote the desired reaction pathways (Karimian et al., 2017).
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically analyzed using techniques such as NMR, IR, and X-ray crystallography. These techniques allow for the determination of the compound's structure, including the arrangement of atoms, the presence of functional groups, and the stereochemistry. For example, the structure of new quinoline and pyrimidine derivatives has been confirmed using spectroscopic and microanalytical data, providing insights into the compound's molecular configuration (Asiri & Khan, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis Techniques : Research on compounds with complex structures including morpholino groups and thioxodihydropyrimidine units often involves novel synthetic methods. For example, Karimian et al. (2017) demonstrated the synthesis of new derivatives involving cyclocondensation and nucleophilic substitution reactions to produce compounds with potential biological activities (Karimian et al., 2017).
Derivative Development : Research efforts have also focused on the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives. These compounds are explored for their anti-inflammatory and analgesic properties, showcasing the interest in diversifying the chemical space around similar molecular frameworks (Abu‐Hashem et al., 2020).
Potential Biological Activities
Antimicrobial Activities : Compounds bearing morpholino and pyrimidine derivatives have been evaluated for their antimicrobial properties. Faty et al. (2015) described the microwave-assisted synthesis and evaluation of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, highlighting the ongoing interest in discovering new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Antiproliferative Activity : The search for antiproliferative agents led to the synthesis of naphtho[2,3-d]imidazole-4,9-diones derivatives. Liu et al. (2018) designed and synthesized compounds with significant antiproliferative activity against various cancer cell lines, emphasizing the therapeutic potential of structurally complex compounds (Liu, Zhang, Zhang, & Yan, 2018).
Eigenschaften
IUPAC Name |
5-[1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c30-23-22(24(31)27-25(33)26-23)19-16-21(17-6-2-1-3-7-17)29(20-9-5-4-8-18(19)20)11-10-28-12-14-32-15-13-28/h1-3,6-7,16H,4-5,8-15H2,(H2,26,27,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEIZGOECMOBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCN4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

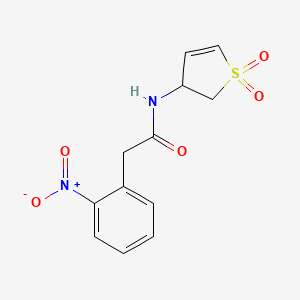
![6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2484932.png)
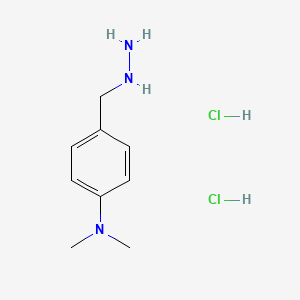
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)
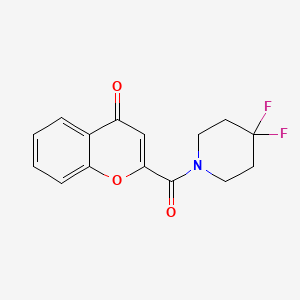
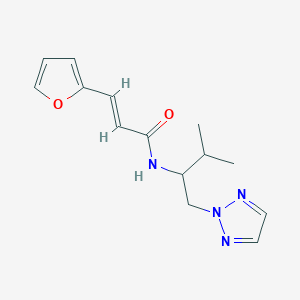
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2484942.png)

![N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2484947.png)
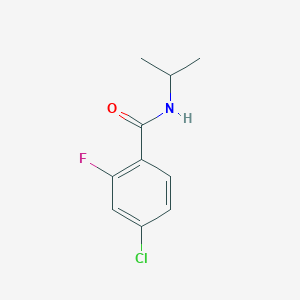
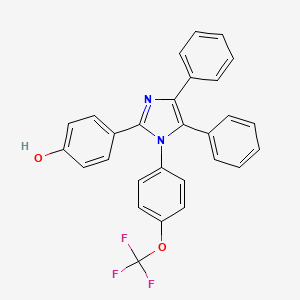
![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)
![2-chloro-N-[(4-hydroxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B2484951.png)